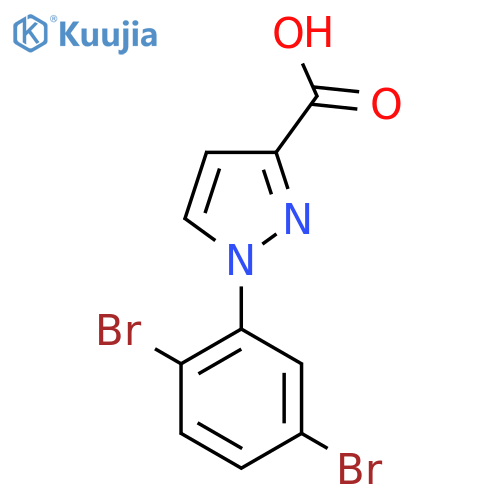

Cas no 1248408-22-1 (1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid)

1248408-22-1 structure

商品名:1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1145799

- 1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid

- 1248408-22-1

- AKOS010731067

-

- インチ: 1S/C10H6Br2N2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

- InChIKey: MAPKCDWDWNJIRT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1N1C=CC(C(=O)O)=N1)Br

計算された属性

- せいみつぶんしりょう: 345.87755g/mol

- どういたいしつりょう: 343.87960g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 55.1Ų

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1145799-0.05g |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |

1248408-22-1 | 0.05g |

$612.0 | 2023-06-09 | ||

| Enamine | EN300-1145799-0.5g |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |

1248408-22-1 | 0.5g |

$699.0 | 2023-06-09 | ||

| Enamine | EN300-1145799-1.0g |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |

1248408-22-1 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1145799-0.1g |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |

1248408-22-1 | 0.1g |

$640.0 | 2023-06-09 | ||

| Enamine | EN300-1145799-2.5g |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |

1248408-22-1 | 2.5g |

$1428.0 | 2023-06-09 | ||

| Enamine | EN300-1145799-10.0g |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |

1248408-22-1 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1145799-0.25g |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |

1248408-22-1 | 0.25g |

$670.0 | 2023-06-09 | ||

| Enamine | EN300-1145799-5.0g |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |

1248408-22-1 | 5g |

$2110.0 | 2023-06-09 |

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1248408-22-1 (1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid) 関連製品

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量